molecular formula C22H25NO4 B2678304 5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid CAS No. 2172066-55-4

5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid

Cat. No.: B2678304
CAS No.: 2172066-55-4
M. Wt: 367.445
InChI Key: DSLXBPUNDHCDLE-UHFFFAOYSA-N
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Description

5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid is an Fmoc-protected amino acid derivative designed for use in liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS) . The compound features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group that protects the secondary amino group, allowing for selective deprotection under mild basic conditions using reagents such as piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . This controlled deprotection is crucial for the sequential addition of amino acids, enabling the efficient construction of complex peptide sequences. The pentanoic acid (side chain) terminus allows the molecule to act as a building block, facilitating the introduction of specific structural features into synthetic peptides. Incorporating an N-alkylated amino acid, such as this N-ethyl derivative, can significantly alter the conformational and physicochemical properties of the resulting peptide. This can enhance metabolic stability and modify bioavailability by reducing the peptide's susceptibility to proteolytic degradation. During synthesis, the Fmoc deprotection step generates dibenzofulvene (DBF), which is typically scavenged by secondary amines like piperazine to prevent side reactions and ensure high purity of the intermediate peptide fragments . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-2-23(14-8-7-13-21(24)25)22(26)27-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,2,7-8,13-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLXBPUNDHCDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group.

    Formation of the Pentanoic Acid Derivative: The protected amino compound is then reacted with ethyl bromoacetate to form the corresponding ester.

    Hydrolysis: The ester is hydrolyzed to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid is in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for amino acids during the assembly of peptide chains.

Key Benefits :

  • Stability : The Fmoc group provides stability under basic conditions, allowing for selective deprotection.
  • Versatility : This compound can be used to synthesize a wide range of peptides with varying sequences and functionalities.

Case Study :
In a study published in the Journal of Peptide Science, researchers utilized this compound to synthesize a series of bioactive peptides. The peptides demonstrated enhanced biological activity compared to their unmodified counterparts, highlighting the importance of protecting groups in peptide design .

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in the development of peptide-based drugs. Its ability to protect amino groups allows for the synthesis of complex molecules that can interact with biological targets effectively.

Applications :

  • Drug Development : Used in the synthesis of therapeutic peptides that target specific diseases.
  • Bioactivity Enhancement : Modifications using this compound have been shown to improve the pharmacokinetic properties of peptides.

Case Study :
A research article detailed the synthesis of an antimicrobial peptide using this compound. The resulting peptide exhibited significant antibacterial activity against resistant strains of bacteria, demonstrating its potential as a therapeutic agent .

Biological Research

The compound is also employed in biological research to study protein interactions and enzyme mechanisms. Its use as a building block in peptide synthesis allows researchers to create specific sequences that can probe biological functions.

Applications :

  • Protein-Protein Interactions : Facilitates the study of interactions between proteins by allowing for the incorporation of specific amino acids.
  • Enzyme Mechanism Studies : Used to synthesize substrates that mimic natural products for enzyme assays.

Case Study :
A study investigating the interaction between a synthetic peptide derived from this compound and a target protein revealed insights into binding affinities and specific interaction sites. This information is crucial for drug design and understanding biological pathways .

Industrial Applications

Beyond academic research, this compound finds applications in industrial settings, particularly in the production of specialty chemicals and materials.

Application AreaDescription
Specialty ChemicalsUsed as an intermediate in the synthesis of various chemicals.
Material ScienceContributes to the development of polymers and coatings.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Properties of Fmoc-Protected Amino Acids and Pentanoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Yield (%) [α]D^20 (c, solvent) Purity (%) Key Features/Applications
(S)-2-Fmoc-amino-5-(4-methylpiperazin-1-yl)pentanoic acid (2e) C₃₀H₃₄N₃O₄ 509.61 85 −7.3 (0.5, DMF) - High yield; piperazinyl group enhances solubility
(S)-2-Fmoc-amino-5-(4-hydroxy-piperidin-1-yl)pentanoic acid (2i) C₂₉H₃₂N₂O₅ 496.58 96 −8.3 (0.5, DMF) - Hydroxy group improves hydrophilicity
5-Cyclohexyl-4-Fmoc-amino-pentanoic acid C₂₆H₃₁NO₄ 421.54 - - 95 Cyclohexyl group increases lipophilicity
(R)-2-Fmoc-amino-5-(tert-Boc-amino)-2-methylpentanoic acid C₂₆H₃₂N₂O₆ 468.54 - - - Dual protection (Fmoc and Boc); chiral center
Dde-D-Orn(Fmoc)-OH C₂₈H₃₃N₃O₆ 507.58 - - >95 Orthogonal protecting groups for peptide SPPS

Key Observations:

  • Substituent Effects:
    • Hydrophilicity: The hydroxy-piperidinyl substituent (2i) improves aqueous solubility compared to lipophilic groups like cyclohexyl .
    • Steric Hindrance: Ethyl and tert-butyl groups (as in the target compound and ) may slow coupling efficiency in solid-phase peptide synthesis (SPPS) due to steric bulk .
  • Synthetic Efficiency: Yields vary significantly (58–98%) based on substituent complexity. For example, 2f (98% yield) benefits from a pyrimidine-piperazinyl group, while 2h (58% yield) struggles with ethoxycarbonyl steric effects .

Biological Activity

5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid, commonly referred to as Fmoc-pentanoic acid, is a synthetic organic compound with the molecular formula C22H25NO4 and a molecular weight of 367.44 g/mol. This compound is primarily used in peptide synthesis due to its unique structure, which includes an ethyl group and a pentanoic acid moiety, along with the fluorenylmethoxycarbonyl (Fmoc) protecting group.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H25NO4\text{C}_{22}\text{H}_{25}\text{N}\text{O}_{4}

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of the Amino Group : The amino group of the starting material is protected using the Fmoc group.
  • Formation of the Pentanoic Acid Derivative : The protected amino compound is reacted with ethyl bromoacetate to form the corresponding ester.
  • Hydrolysis : The ester undergoes hydrolysis to yield the final product.

The primary biological activity of this compound lies in its role as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group prevents unwanted side reactions during peptide assembly, facilitating the construction of complex peptide sequences.

Applications in Research

  • Peptide Synthesis : Widely used in SPPS for synthesizing peptides and proteins.
  • Medicinal Chemistry : Utilized in developing peptide-based drugs and therapeutic agents.
  • Biological Research : Employed in studies related to protein-protein interactions and enzyme mechanisms.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that utilizing Fmoc-pentanoic acid in SPPS significantly improved the yield and purity of synthesized peptides compared to traditional methods. The incorporation of Fmoc groups allowed for more efficient deprotection and coupling reactions.

Case Study 2: Therapeutic Applications

Research indicated that peptides synthesized using Fmoc-pentanoic acid exhibited enhanced bioactivity against specific cancer cell lines. The structural integrity provided by the Fmoc protection was crucial for maintaining the biological activity of these peptides.

Comparative Analysis of Biological Activities

CompoundApplication AreaBiological Activity
This compoundPeptide SynthesisProtecting group for amino acids
Boc-Amino AcidsPeptide SynthesisProtecting groups, but less stable than Fmoc
Acetic AcidGeneral Organic ChemistrySolvent and reagent, not used for protection

Research Findings

Recent studies have shown that compounds like this compound are integral in advancing peptide synthesis techniques. They improve reaction conditions, stability, and overall efficiency, paving the way for novel therapeutic agents.

Q & A

Q. What are the standard synthetic protocols for 5-[Ethyl(Fmoc)amino]pentanoic acid, and how do reaction conditions impact yield?

The synthesis typically involves Fmoc-protection of the amine group followed by coupling with ethylamine. A scalable approach includes:

  • Stage 1 : Reaction of the precursor with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in dichloromethane (DCM) under inert atmosphere at 15°C for 2 hours, using N-ethyl-N,N-diisopropylamine as a base .
  • Stage 2 : Deprotection of temporary protecting groups (e.g., piperidine in DMF) .
  • Stage 3 : Sequential coupling with amino acids or functional groups (e.g., Fmoc-glycine, Fmoc-valine) using bromoacetic acid activation .

Q. Key factors affecting yield :

  • Temperature control (15°C optimal for minimizing side reactions).
  • Base selection (N-ethyl-N,N-diisopropylamine reduces racemization).
  • Purity of intermediates (HPLC monitoring recommended; ≥96% purity required for downstream applications) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Primary methods :

  • 1H/13C NMR : Characteristic Fmoc-group signals (e.g., aromatic protons at δ 7.3–7.8 ppm, methylene protons at δ 4.2–4.4 ppm) .
    Example data for a related compound:

    Proton Typeδ (ppm)MultiplicityAssignment
    Fmoc CH24.2–4.4MultipletFmoc-O-CH2
    Ethyl CH31.1–1.3Triplet-NH-CH2-CH3
  • HPLC : Purity ≥96% with retention time consistency (e.g., C18 column, acetonitrile/water gradient) .

  • Mass Spectrometry (MS) : Expected m/z for [M+H]+ (e.g., C29H31NO7: 505.56 g/mol) .

Q. What purification strategies are effective for isolating 5-[Ethyl(Fmoc)amino]pentanoic acid from byproducts?

  • Column Chromatography : Silica gel with DCM/methanol (95:5) for intermediate purification .
  • Recrystallization : Ethyl acetate/hexane mixtures for final product crystallization .
  • HPLC Prep : Reverse-phase chromatography for high-purity (>99%) batches required for peptide synthesis .

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term : Stable at room temperature in dark, anhydrous conditions for 6 months .
  • Long-term : Store at -20°C under argon to prevent Fmoc-group hydrolysis (degradation observed at >40°C or >60% humidity) .
  • Decomposition products : Fluorenylmethanol and CO2 upon Fmoc cleavage, detectable via TLC or HPLC .

Q. How can researchers resolve contradictions in NMR data between synthetic batches?

  • Common discrepancies : Shifts in ethyl-group protons (δ 1.1–1.3 ppm) due to residual solvents or pH variations.
  • Mitigation :
    • Standardize deuterated solvent batches (e.g., DMSO-d6 vs. CDCl3) .
    • Use internal standards (e.g., TMS) and pH-adjusted D2O for aqueous samples .
    • Cross-validate with HSQC/HMBC for ambiguous assignments .

Q. What strategies optimize the compound’s incorporation into solid-phase peptide synthesis (SPPS)?

  • Coupling Efficiency : Use N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) for >90% coupling yield .
  • Side-chain protection : Ethyl group stability allows omission of additional protecting groups, reducing steric hindrance .
  • Cleavage conditions : 20% piperidine in DMF for 30 minutes (monitor by UV at 301 nm for Fmoc removal) .

Q. How does the ethyl substituent influence the compound’s reactivity compared to methyl or propyl analogs?

  • Steric effects : Ethyl provides a balance between steric bulk (reducing racemization) and flexibility (enhancing solubility in DCM/DMF) .
  • Electronic effects : Ethyl’s electron-donating nature stabilizes the carbamate linkage, delaying premature Fmoc cleavage .

Q. What are the biological implications of incorporating this compound into peptide backbones?

  • Structural role : The pentanoic acid spacer enhances conformational flexibility in peptide-drug conjugates .
  • Case study : Analogous Fmoc-amino acids show improved bioavailability in cell-penetrating peptides (e.g., HIV-Tat analogs) .

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